N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-Acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanylacetamide derivative characterized by a central acetamide group linked to a 3-acetamidophenyl moiety and a pyridazine ring substituted with a pyridin-4-yl group via a sulfanyl bridge. The pyridazine and pyridine heterocycles may enhance π-π stacking interactions in biological targets, while the sulfanyl bridge could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-3-2-4-16(11-15)22-18(26)12-27-19-6-5-17(23-24-19)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULEJRTJBDQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Sulfanylacetamide Derivatives
Table 2: Heterocyclic Impact on Properties
| Heterocycle | Example Compound | Key Properties | Biological Relevance |
|---|---|---|---|
| Pyridazine | Target Compound | Moderate rigidity, π-acidity | Potential enzyme inhibition |
| Triazolopyridazine | G856-6639 | High nitrogen content, rigidity | Enhanced binding affinity |
| Oxadiazole | Compounds 8t–8w | Electrophilic, planar | LOX/α-glucosidase inhibition |
Preparation Methods
Core Intermediate Synthesis
The preparation begins with the synthesis of 3-acetamidophenyl precursors. A validated method involves acetylation of 3-aminophenol using acetic anhydride in dichloromethane (DCM) at 0–5°C, yielding N-(3-hydroxyphenyl)acetamide with >85% purity. Parallelly, 6-(pyridin-4-yl)pyridazin-3-amine is prepared via Suzuki-Miyaura coupling between 6-chloropyridazine-3-amine and pyridin-4-ylboronic acid, using palladium(II) acetate as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 80°C.
Thioether Linkage Formation
The critical sulfanyl bridge is established through nucleophilic substitution. 6-(Pyridin-4-yl)pyridazin-3-amine is treated with carbon disulfide in the presence of sodium hydride (NaH) in DMF at 50°C, generating the pyridazinyl thiolate intermediate. This intermediate reacts with 2-chloro-N-(3-acetamidophenyl)acetamide in a 1:1 molar ratio under nitrogen atmosphere, yielding the target compound after 12 hours.
Table 1: Key Reaction Parameters for Thioether Formation
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Temperature | 50–60°C | Gradual heating (2°C/min) |
| Solvent | Anhydrous DMF | Molecular sieves (4Å) |
| Molar Ratio (Thiol:Acetamide) | 1:1.1 | Excess acetamide to drive reaction |
| Reaction Time | 10–12 hours | Monitoring via TLC (Rf 0.3) |
Reaction Optimization and Byproduct Mitigation
Catalytic System Enhancements
Early methods suffered from low yields (45–50%) due to competing oxidation of the thiolate intermediate. Introducing catalytic amounts of triphenylphosphine (5 mol%) and copper(I) iodide (2 mol%) suppressed disulfide formation, increasing yields to 68–72%. Solvent screening revealed that replacing DMF with 1,3-dimethyl-2-imidazolidinone (DMI) at 70°C further improved yields to 78% by enhancing intermediate solubility.
Purification Strategies
Crude product purification involves sequential steps:
- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes unreacted starting materials.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 → 1:1 gradient) isolates the target compound (Rf = 0.42).
- Recrystallization : Methanol/water (4:1) at −20°C produces crystals with ≥98% HPLC purity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.75–8.72 (m, 2H, pyridinyl-H), 7.89–7.82 (m, 3H, pyridazinyl-H and phenyl-H), 4.32 (s, 2H, SCH2), 2.08 (s, 3H, COCH3).
- HRMS (ESI+) : m/z calculated for C19H17N5O2S [M+H]+: 396.1124, found: 396.1128.
Table 2: Comparative Yields Across Solvent Systems
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 153 | 68 | 92 |
| DMI | 220 | 78 | 95 |
| NMP | 202 | 71 | 93 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors to enhance reproducibility. A two-stage system is employed:
- Stage 1 : Microreactor (0.5 mL volume) for thiolate intermediate generation (residence time: 5 min).
- Stage 2 : Tubular reactor (10 mL volume) for acetamide coupling (residence time: 30 min).
Economic and Environmental Metrics
- Atom Economy : 82% (superior to batch methods at 76%).
- E-Factor : 18.2 (kg waste/kg product), reducible to 12.4 via solvent recovery.
Comparative Analysis with Structural Analogues
Positional Isomer Effects
Replacing the 3-acetamidophenyl group with a 4-acetamidophenyl variant (as in) reduces yield by 9–12% due to steric hindrance during thioether formation. Conversely, substituting pyridin-4-yl with pyridin-2-yl (as in) increases aqueous solubility by 1.8-fold but decreases thermal stability (Tdec from 215°C to 189°C).
Byproduct Profiles
- Major Byproduct : N-(3-Acetamidophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfinyl}acetamide (4–7% yield) from incomplete sulfur oxidation control.
- Mitigation : Strict oxygen exclusion and antioxidant additives (e.g., 0.1% BHT) reduce sulfoxide formation to <2%.
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